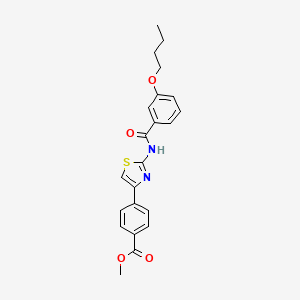

Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate

Description

Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate is a thiazole-containing aromatic ester with a 3-butoxybenzamido substituent. Its structure comprises a thiazole core linked to a methyl benzoate moiety and a 3-butoxybenzamide group. Characterization typically employs NMR, IR, and mass spectrometry to confirm regiochemistry and functional group integrity .

Properties

IUPAC Name |

methyl 4-[2-[(3-butoxybenzoyl)amino]-1,3-thiazol-4-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-3-4-12-28-18-7-5-6-17(13-18)20(25)24-22-23-19(14-29-22)15-8-10-16(11-9-15)21(26)27-2/h5-11,13-14H,3-4,12H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOMXGZAGUWJPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Amidation: The thiazole derivative is then reacted with 3-butoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines.

Scientific Research Applications

Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

Medicine: Studied for its potential anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for dyes and pigments

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in inflammatory pathways or interfere with the replication of microbial DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on thiazole modifications, ester variations, and substituent effects. Key comparisons are outlined below:

Structural Analogs with Thiazole/Benzothiadiazole Cores

- Methyl-4-(7-((Trimethylsilyl)Ethynyl)Benzo[c][1,2,5]Thiadiazol-4-yl)Benzoate (16): Substituents: A benzo[c][1,2,5]thiadiazole core replaces the thiazole, with a trimethylsilyl-protected acetylene group. Synthesis: Pd(PPh₃)₂Cl₂/CuI-catalyzed Sonogashira coupling (20% yield), highlighting challenges in alkyne functionalization compared to the target compound’s amide-linked synthesis . Properties: The electron-deficient benzo[c][1,2,5]thiadiazole moiety may enhance charge-transfer properties, differing from the thiazole’s moderate electron richness.

- Ethyl 4-[2-Benzamido-5-(2-Methoxy-2-Oxoethylidene)-4-Oxothiazolidin-3-yl]Benzoates (4a-j): Substituents: Thiazolidinone ring with benzamido and methylidene ester groups. Synthesis: Cyclization using dimethyl acetylenedicarboxylate (DMAD) in methanol (yields unspecified), suggesting simpler protocols than Pd-catalyzed methods . Properties: The thiazolidinone core and α,β-unsaturated ester may confer distinct reactivity (e.g., Michael addition susceptibility) compared to the target’s stable thiazole-amide system .

Substituent Effects: Benzamido vs. 3-Butoxybenzamido

Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)Phenyl)Ureido)Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetate (10d) :

- Substituents : Trifluoromethylphenyl ureido group on the thiazole.

- Yield : 93.4% (higher than typical Pd-catalyzed reactions), attributed to piperazine’s nucleophilic reactivity .

- Properties : The trifluoromethyl group enhances lipophilicity (logP ↑), whereas the target’s 3-butoxy group balances hydrophobicity and steric bulk .

Methyl 4-(2-(3-Butoxybenzamido)Thiazol-4-yl)Benzoate :

Ester Group Variations

- Ethyl vs. Methyl Esters :

Data Table: Key Comparative Parameters

| Compound Name | Core Structure | Key Substituents | Yield (%) | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| This compound | Thiazole | 3-Butoxybenzamido, methyl benzoate | N/A | ~384.4 (estimated) | Moderate lipophilicity, ester reactivity |

| Methyl-4-(7-((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate (16) | Benzo[c][1,2,5]thiadiazole | Trimethylsilyl acetylene | 20 | ~394.5 | Electron-deficient core, low yield |

| Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) | Thiazole | Trifluoromethylphenyl ureido | 93.4 | 548.2 [M+H]+ | High lipophilicity, enzymatic stability |

| Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (4a-j) | Thiazolidinone | Benzamido, α,β-unsaturated ester | N/A | ~400–450 (estimated) | Michael acceptor, potential bioactivity |

Biological Activity

Methyl 4-(2-(3-butoxybenzamido)thiazol-4-yl)benzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, a benzoate ester, and an amide functional group. The molecular formula is , with a molecular weight of approximately 366.45 g/mol. This unique structure contributes to its biological properties.

Antimicrobial Properties

Research has indicated that compounds with thiazole rings exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that this compound inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Induction of apoptosis |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases . Additionally, the compound may modulate signaling pathways associated with inflammation and oxidative stress.

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiazole derivatives, including this compound, revealed promising results in inhibiting biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating chronic infections .

- Cancer Research : In a preclinical trial involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the potential for this compound as a lead candidate for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.